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molecular formula C10H13F3N2 B8287942 (4-Aminomethyl-2-trifluoromethyl-phenyl)-dimethyl-amine

(4-Aminomethyl-2-trifluoromethyl-phenyl)-dimethyl-amine

Cat. No. B8287942
M. Wt: 218.22 g/mol
InChI Key: OAMILPMFQFIAPO-UHFFFAOYSA-N
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Patent
US06271236B1

Procedure details

A solution of 4-dimethylamino-3-trifluoromethylbenzonitrile (0.35 g) in tetrahydrofuran (2 mL) is slowly added to a suspension of lithium aluminum hydride (0.1 g) in tetrahydrofuran (2 mL) at 0° C. and stirred under an atmosphere of argon for 2 hours. While at 0° C. water (0.1 mL) is slowly added followed by 5% sodium hydroxide (0.1 mL) and water (0.3 mL). The resulting gray solid is filtered and washed with tetrahydrofuran. The filtrates are collected and concentrated under reduced pressure and the resulting oil is chromatographed over silica gel (15% methanol in methylene chloride is used as the eluant) to provide the desired product as a pale orange oil (0.164 g).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[C:11]([F:14])([F:13])[F:12].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[NH2:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([N:2]([CH3:1])[CH3:15])=[C:4]([C:11]([F:12])([F:13])[F:14])[CH:5]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
CN(C1=C(C=C(C#N)C=C1)C(F)(F)F)C
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred under an atmosphere of argon for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting gray solid is filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The filtrates are collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting oil is chromatographed over silica gel (15% methanol in methylene chloride

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC1=CC(=C(C=C1)N(C)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.164 g
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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